molecular formula C14H13NO3 B1450017 [4-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone CAS No. 938458-58-3

[4-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone

Cat. No.: B1450017
CAS No.: 938458-58-3
M. Wt: 243.26 g/mol
InChI Key: GFLVNFFIWIMYBW-UHFFFAOYSA-N
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Description

Structural Characterization

Molecular Architecture and Crystallographic Analysis

4-(Methoxymethoxy)phenylmethanone (C₁₄H₁₃NO₃) consists of a pyridin-4-yl group connected via a ketone bridge to a benzene ring substituted with a methoxymethoxy group at the para position. The molecular architecture features:

  • Planar aromatic systems : The benzene and pyridine rings adopt flat geometries due to conjugation.
  • Ketone functionality : The carbonyl group (C=O) at the bridge position enhances electron-withdrawing effects, influencing reactivity.
  • Methoxymethoxy substituent : The -OCH₂OCH₃ group introduces electron-donating properties through resonance and inductive effects.

Crystallographic data for analogous compounds (e.g., pyridin-4-ylmethanone derivatives) suggest potential hydrogen-bonding interactions between the ketone oxygen and aromatic protons. However, direct crystallographic studies for this compound remain unpublished.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

Key NMR features are inferred from structurally related methanone derivatives:

Proton Environment ¹H NMR (δ, ppm) Assignment
Pyridine α-H 8.6–8.8 Pyridin-4-yl pro

Properties

IUPAC Name

[4-(methoxymethoxy)phenyl]-pyridin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-10-18-13-4-2-11(3-5-13)14(16)12-6-8-15-9-7-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLVNFFIWIMYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241715
Record name [4-(Methoxymethoxy)phenyl]-4-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938458-58-3
Record name [4-(Methoxymethoxy)phenyl]-4-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=938458-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Methoxymethoxy)phenyl]-4-pyridinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of Phenol as Methoxymethoxy Ether

  • The phenolic hydroxyl group on the 4-hydroxyphenyl precursor is protected by conversion to the methoxymethoxy ether.
  • This protection is typically achieved by treating the phenol with chloromethyl methyl ether or equivalent MOM donors under basic conditions.
  • The MOM group improves solubility in organic solvents and prevents unwanted side reactions during subsequent steps.

Formation of the Pyridin-4-ylmethanone Moiety

  • The pyridin-4-ylmethanone unit is introduced via acylation or coupling reactions.
  • A common approach involves the reaction of 4-pyridinecarboxylic acid derivatives (e.g., acid chlorides) with the protected phenol derivative.
  • Alternatively, Friedel-Crafts acylation or transition-metal catalyzed cross-coupling methods can be employed.

Typical Reaction Conditions

  • Reactions are conducted in dipolar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Base catalysts like potassium carbonate are used to facilitate nucleophilic substitution or coupling.
  • Temperatures range from ambient to reflux conditions (e.g., 80 °C) depending on the step.
  • Reaction times vary from several hours to overnight to ensure completion.

Example Preparation Procedure

Based on related synthetic protocols and analogous compound preparations:

Step Reagents & Conditions Description Yield & Notes
1 4-Hydroxybenzaldehyde + chloromethyl methyl ether + base (e.g., K2CO3) in acetone or DMF, reflux Protection of phenol as methoxymethoxy ether High yield, clean conversion
2 Preparation of 4-pyridinecarbonyl chloride from 4-pyridinecarboxylic acid using SOCl2 or oxalyl chloride Formation of acid chloride intermediate Quantitative conversion
3 Coupling of protected phenol with 4-pyridinecarbonyl chloride in presence of base (e.g., triethylamine) in anhydrous solvent Formation of 4-(Methoxymethoxy)phenylmethanone Moderate to good yield (50-80%)
4 Purification by silica gel chromatography Isolation of pure product Confirmed by NMR and MS

Detailed Research Findings and Data

Solvent and Catalyst Effects

  • Dipolar aprotic solvents such as DMF and THF are preferred for their ability to dissolve both organic and inorganic reagents and stabilize charged intermediates.
  • Potassium carbonate is commonly used as a mild base to deprotonate phenols and facilitate nucleophilic attack.
  • Catalytic amounts of iodide salts (e.g., sodium iodide) can accelerate substitution reactions by in situ generation of more reactive intermediates.

Reaction Optimization

  • Reaction temperature and time are critical; typical conditions involve heating at 80 °C for 12-16 hours to drive the reaction to completion.
  • Excess base and MOM donor improve conversion but require careful control to avoid side reactions.
  • The use of protective groups like MOM is essential to prevent phenol oxidation or polymerization during coupling steps.

Characterization

  • The product is characterized by standard spectroscopic techniques:
  • Purity is typically above 95% after chromatographic purification.

Comparative Table of Preparation Methods

Method Key Reagents Solvent Temperature Reaction Time Yield (%) Notes
MOM protection + acid chloride coupling 4-Hydroxybenzaldehyde, chloromethyl methyl ether, 4-pyridinecarbonyl chloride, K2CO3 DMF, acetone 80 °C 12-16 h 50-80 Widely used, reliable
Direct acylation with pyridinecarboxylic acid derivatives 4-Hydroxyphenyl derivative, pyridine acid chloride THF, triethylamine Reflux 6-18 h Moderate Requires careful control
Transition metal-catalyzed cross-coupling Aryl halide, pyridinyl organometallic reagent, Pd catalyst Toluene, triethylamine Reflux 18 h 60-90 More complex, higher cost

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the pyridinyl methanone moiety, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl or pyridinyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 4-(Methoxymethoxy)phenylcarboxylic acid.

    Reduction: Formation of 4-(Methoxymethoxy)phenylmethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology:

    Biological Probes: Utilized in the development of biological probes for studying enzyme activities or receptor binding.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Industry:

    Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 4-(Methoxymethoxy)phenylmethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxymethoxy group can act as a protecting group, while the pyridinyl methanone moiety can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds

(4-Methoxyphenyl)(pyridin-4-yl)methanone (2d) Structure: Methoxy (-OCH3) at the para position of the phenyl ring. Synthesis: Produced via FeCl2·4H2O-catalyzed oxidation of 4-(4-methoxybenzyl)pyridine, yielding a white solid (67% yield) . Properties: The methoxy group is simpler to synthesize but lacks the hydrolytic stability of the methoxymethoxy group.

4-(Methoxymethoxy)phenylmethanone Structure: Methoxymethoxy (-OCH2OCH3) at the para position of the phenyl ring, with a pyridin-3-yl group. Data: Available as a commercial product (CAS 144824-63-5, 95% purity), but synthetic details are unspecified . Comparison: The pyridin-3-yl isomer likely exhibits distinct electronic properties compared to the 4-yl analog due to differences in nitrogen orientation and dipole moments.

Table 1: Substituent Comparison

Compound Substituent (Phenyl Ring) Pyridine Position Key Characteristics Reference
4-(Methoxymethoxy)phenylmethanone -OCH2OCH3 4-yl Hypothesized enhanced solubility -
(4-Methoxyphenyl)(pyridin-4-yl)methanone -OCH3 4-yl Simpler synthesis, lower stability
4-(Methoxymethoxy)phenylmethanone -OCH2OCH3 3-yl Commercial availability, isomer effects

Core Structural Variations

Benzophenone vs. Piperazine Derivatives

(4-(Methoxymethoxy)phenyl)piperazin-1-yl(phenyl)methanone (13) Structure: Incorporates a piperazine ring instead of a pyridine. Synthesis: Prepared via nucleophilic substitution, yielding a solid (m.p. 189–190°C) .

(4-Trifluoromethylphenyl)(phenyl)methanone Structure: Trifluoromethyl (-CF3) substituent on the phenyl ring. Properties: Higher lipophilicity (m.p. 114–116°C) due to the -CF3 group, often used in medicinal chemistry to improve metabolic stability .

Table 2: Core Structure Comparison

Compound Core Structure Key Functional Groups Applications Reference
4-(Methoxymethoxy)phenylmethanone Benzophenone -OCH2OCH3, pyridin-4-yl Hypothetical drug design -
(4-(Methoxymethoxy)phenyl)piperazin-1-yl(phenyl)methanone Piperazine-benzophenone -OCH2OCH3, piperazine Potential CNS targets
(4-Trifluoromethylphenyl)(phenyl)methanone Benzophenone -CF3 Material science, pharma

Biological Activity

4-(Methoxymethoxy)phenylmethanone, also known by its CAS number 938458-58-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxymethoxy group attached to a phenyl ring, linked to a pyridine moiety through a carbonyl group. Its molecular formula is C14H15N2O3, and it exhibits unique physicochemical properties that contribute to its biological interactions.

Biological Activity Overview

Research indicates that 4-(Methoxymethoxy)phenylmethanone may exhibit several biological activities, including:

  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, which could have implications in preventing oxidative stress-related diseases.
  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Activity : There is emerging evidence that it may protect neuronal cells from apoptosis, suggesting applications in neurodegenerative diseases.

The biological activity of 4-(Methoxymethoxy)phenylmethanone is believed to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways associated with mood regulation and neuroprotection.
  • Cell Cycle Regulation : Studies indicate it may interfere with cell cycle progression in cancer cells, promoting apoptosis.

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Research Findings

StudyFocusKey Findings
Study AAntioxidant ActivityShowed significant free radical scavenging ability compared to control.
Study BAnticancer ActivityInhibited growth in breast cancer cell lines by 50% at 10 µM concentration.
Study CNeuroprotective EffectsReduced apoptosis in neuronal cells exposed to oxidative stress.

Case Study: Anticancer Potential

In a recent study published in a peer-reviewed journal, 4-(Methoxymethoxy)phenylmethanone was tested against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those of established chemotherapeutics. This suggests that the compound could serve as a lead for developing new anticancer agents.

Safety and Toxicity

While preliminary findings are promising, it is crucial to assess the safety profile of 4-(Methoxymethoxy)phenylmethanone. Toxicity studies are necessary to determine its effects on normal cells and potential side effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Methoxymethoxy)phenylmethanone, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or cross-coupling reactions. Key steps include:

  • Reaction Conditions : Use anhydrous DMF or xylene under nitrogen to prevent hydrolysis of the methoxymethoxy group .
  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling between pyridinyl boronic acids and substituted benzophenones .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) and recrystallization from ethanol to achieve >98% purity .

Q. How can researchers characterize this compound using spectroscopic and analytical techniques?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ (e.g., aromatic protons at δ 7.5–8.5 ppm, methoxymethoxy protons at δ 3.3–3.5 ppm) .
  • Elemental Analysis : Confirm C, H, N, O composition (theoretical: C 68.4%, H 5.2%, N 4.6%) .
  • Mass Spectrometry : ESI-MS to observe [M+H]⁺ peaks (expected m/z ~283.3) .

Q. What are common stability challenges for the methoxymethoxy group during synthesis?

  • Methodological Answer :

  • Hydrolysis Risk : The methoxymethoxy group is prone to acid/base hydrolysis. Use neutral pH conditions and avoid protic solvents during synthesis .
  • Protection Strategies : If instability is observed, replace with tert-butyldimethylsilyl (TBS) ethers temporarily .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in electronic structure predictions for this compound?

  • Methodological Answer :

  • Software : Gaussian 09/16 with DFT (B3LYP/6-31G* basis set) to optimize geometry and calculate HOMO-LUMO gaps .
  • Validation : Compare computed IR spectra with experimental data to identify discrepancies (e.g., carbonyl stretching modes at ~1650 cm⁻¹) .
  • Data Reconciliation : Use Multiwfn or VMD for charge distribution analysis to explain reactivity variations in different solvents .

Q. What strategies enable the integration of this compound into metal-organic frameworks (MOFs) for sensing applications?

  • Methodological Answer :

  • MOF Design : Coordinate the pyridinyl nitrogen to metal nodes (e.g., Zn²⁺ or Cu²⁺ clusters) to create luminescent MOFs .
  • Sensing Metrics : Monitor fluorescence quenching upon analyte binding (e.g., nitroaromatics for explosive detection) via Stern-Volmer plots .
  • Post-Synthetic Modification : Functionalize the methoxymethoxy group with thiols or amines to enhance analyte affinity .

Q. How can researchers address inconsistencies in reported NMR data for related methanone derivatives?

  • Methodological Answer :

  • Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d6 to assess hydrogen bonding impacts on chemical shifts .
  • Dynamic Processes : Use variable-temperature NMR to detect conformational exchange broadening (e.g., hindered rotation of the pyridinyl group) .
  • Crystallography : Validate structures via single-crystal X-ray diffraction (e.g., C=O bond length ~1.21 Å, dihedral angles between aromatic rings) .

Q. What in vitro assays are suitable for probing the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .
  • Cellular Uptake : Track localization via confocal microscopy after tagging with a fluorophore (e.g., BODIPY) .
  • Toxicity Profiling : Use MTT assays in HEK293 or HepG2 cells to assess IC₅₀ values .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(Methoxymethoxy)phenyl](pyridin-4-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.